N-(2-methoxyethyl)-2-nitrobenzamide
Overview
Description
N-(2-methoxyethyl)-2-nitrobenzamide: is a chemical compound characterized by its molecular structure, which includes a nitro group (-NO2) attached to a benzene ring, and an N-(2-methoxyethyl) amide group
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with 2-nitrobenzoic acid and 2-methoxyethylamine. The reaction typically involves activating the carboxylic acid group and then coupling it with the amine group under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, specific solvents, and temperature control to ensure efficient production.
Types of Reactions:
Oxidation: The nitro group can undergo oxidation reactions to form other nitrogen-containing compounds.
Reduction: The nitro group can be reduced to an amine group, resulting in a different chemical structure.
Substitution: The benzene ring can participate in electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Electrophilic substitution reactions often use halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Nitroso compounds, nitrites, and nitrates.
Reduction Products: Amines and hydroxylamines.
Substitution Products: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: It can be employed in biochemical studies to understand the behavior of nitro-containing compounds in biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amide group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
2-Nitrobenzoic Acid: Similar structure but lacks the amide group.
N-(2-Methoxyethyl)acetamide: Similar amide group but different benzene ring substituent.
2-Nitroaniline: Contains a nitro group and an amine group but different molecular arrangement.
Uniqueness: N-(2-methoxyethyl)-2-nitrobenzamide is unique due to its combination of nitro and amide groups on a benzene ring, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-16-7-6-11-10(13)8-4-2-3-5-9(8)12(14)15/h2-5H,6-7H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORPYKWAHOGXPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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